molecular formula C17H21NO3S B395290 N-cyclohexyl-4-methoxynaphthalene-1-sulfonamide CAS No. 446029-81-8

N-cyclohexyl-4-methoxynaphthalene-1-sulfonamide

Cat. No.: B395290
CAS No.: 446029-81-8
M. Wt: 319.4g/mol
InChI Key: ODNYZACVNUUHQM-UHFFFAOYSA-N
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Description

N-cyclohexyl-4-methoxynaphthalene-1-sulfonamide is a synthetic organic compound with the molecular formula C17H21NO3S and a molecular weight of 295.41 g/mol . This chemical belongs to the broad class of sulfonamides (SNs), which are organo-sulphur compounds characterized by the presence of a sulfonamide functional group (-SO2NH-) . Its structure features a naphthalene ring system substituted with a methoxy group at the 4-position and a N-cyclohexylsulfonamide moiety at the 1-position. Sulfonamides are renowned for their extensive potential as biologically active molecules and are a cornerstone in medicinal chemistry . They exhibit a wide spectrum of pharmacological activities, primarily through mechanisms such as the inhibition of bacterial dihydropteroate synthetase and various carbonic anhydrase (CA) isozymes . While the specific research profile of this compound is yet to be fully elucidated, sulfonamide derivatives are actively investigated for diverse applications. These include serving as antimicrobial agents , antiviral agents (e.g., HIV and herpes protease inhibitors) , anticonvulsants , and enzyme inhibitors (e.g., for acetylcholinesterase and butyrylcholinesterase in Alzheimer's disease research) . The structure-activity relationship (SAR) of sulfonamides indicates that substitutions on the sulfonamide nitrogen and the aromatic ring system can significantly influence properties like solubility, efficacy, and pharmacokinetics . This makes this compound a valuable scaffold for the design and development of new chemical entities in drug discovery and biochemical research. This product is intended for research purposes only and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-cyclohexyl-4-methoxynaphthalene-1-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO3S/c1-21-16-11-12-17(15-10-6-5-9-14(15)16)22(19,20)18-13-7-3-2-4-8-13/h5-6,9-13,18H,2-4,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODNYZACVNUUHQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C2=CC=CC=C21)S(=O)(=O)NC3CCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chlorosulfonation with Chlorosulfonic Acid

Chlorosulfonic acid (HSO₃Cl) is the most common reagent for introducing sulfonyl chloride groups into aromatic systems. The methoxy group at the 4-position directs electrophilic substitution to the 1-position of the naphthalene ring via resonance and steric effects.

Procedure :

  • Substrate : 4-Methoxynaphthalene (1 equiv) is dissolved in dichloromethane (DCM) under inert conditions.

  • Reagent : Chlorosulfonic acid (1.2–1.5 equiv) is added dropwise at −10°C to 0°C to minimize side reactions such as polysulfonation.

  • Reaction Time : 2–4 hours, monitored by TLC or NMR for complete conversion.

  • Workup : The reaction mixture is quenched by pouring into ice-cold ammonium hydroxide (25%), precipitating the sulfonyl chloride.

Key Considerations :

  • Temperature Control : Exothermic reactions necessitate strict cooling to prevent decomposition.

  • Solvent Choice : DCM is preferred due to its low reactivity with HSO₃Cl and ability to dissolve aromatic substrates.

  • Yield : Analogous chlorosulfonation reactions report yields of 85–90% under optimized conditions.

Formation of the Sulfonamide Bond

The sulfonyl chloride intermediate is reacted with cyclohexylamine to form the target sulfonamide. This step involves nucleophilic substitution at the sulfur center.

Coupling with Cyclohexylamine

Procedure :

  • Reagents : 4-Methoxynaphthalene-1-sulfonyl chloride (1 equiv) and cyclohexylamine (1.2–1.5 equiv) are combined in a polar aprotic solvent (e.g., THF or DCM).

  • Base : Triethylamine (1.5 equiv) is added to scavenge HCl, preventing protonation of the amine and ensuring efficient coupling.

  • Reaction Conditions : Stirring at 0–25°C for 4–6 hours.

  • Workup : The mixture is washed with water, and the product is extracted with DCM, dried over Na₂SO₄, and purified via recrystallization (e.g., ethanol/water).

Key Considerations :

  • Stoichiometry : Excess amine ensures complete conversion of the sulfonyl chloride.

  • Purification : Recrystallization yields a pure product with minimal byproducts (e.g., unreacted amine or sulfonic acid).

Industrial-Scale Optimization

Solvent and Reagent Selection

  • Chlorosulfonation : Dichloromethane is preferred over tetrahydrofuran (THF) due to its lower cost and higher compatibility with chlorosulfonic acid.

  • Amine Coupling : Methanol or ethanol may replace DCM for greener chemistry, though reaction rates may decrease.

Catalyst Efficiency

  • Pd/C Utilization : Hydrogenation steps using 3% Pd/C with 50% water content reduce costs and improve safety compared to anhydrous catalysts.

Analytical Characterization

Post-synthesis, the product is validated using:

  • 1H NMR : Peaks corresponding to the cyclohexyl group (δ 1.0–2.0 ppm), methoxy singlet (δ 3.8–4.0 ppm), and aromatic protons (δ 7.0–8.5 ppm).

  • Mass Spectrometry : Molecular ion peak at m/z 319.42 (C₁₇H₂₁NO₃S).

  • HPLC : Purity >98% confirmed via reverse-phase chromatography.

Challenges and Mitigation

  • Regioselectivity : Competing sulfonation at the 5-position of naphthalene is minimized by the methoxy group’s directing effects.

  • Hydrolysis : Sulfonyl chloride intermediates are moisture-sensitive; reactions must be conducted under anhydrous conditions.

  • Byproducts : Unreacted cyclohexylamine is removed via acidic washes (e.g., 1M HCl) .

Chemical Reactions Analysis

Types of Reactions: N-cyclohexyl-4-methoxynaphthalene-1-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: N-cyclohexyl-4-methoxynaphthalene-1-sulfonamide is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and is utilized in the development of new chemical reactions .

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as an antibacterial and antifungal agent.

Industry: The compound finds applications in the production of dyes, pigments, and other industrial chemicals. Its stability and reactivity make it suitable for various industrial processes .

Mechanism of Action

The mechanism of action of N-cyclohexyl-4-methoxynaphthalene-1-sulfonamide involves the inhibition of bacterial enzyme systems. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By competing with PABA, the compound inhibits the synthesis of dihydrofolic acid, a precursor for folic acid, which is essential for bacterial growth and replication .

Comparison with Similar Compounds

Structural and Functional Group Variations

Compound Name Substituent on Sulfonamide Key Functional Groups Molar Mass (g/mol) Notable Features
This compound Cyclohexyl Methoxy, Naphthalene Not Provided Balanced lipophilicity, electron-donating methoxy group
N-cycloheptyl-4-methylbenzenesulfonamide Cycloheptyl Methyl, Benzene Not Provided Larger ring size (7-membered), reduced polarity
4-methoxy-N-(2-phenylethyl)naphthalene-1-sulfonamide Phenethyl Methoxy, Naphthalene 341.42 Aromatic phenethyl group enhances lipophilicity
N-(4-Acetylphenyl)-4-methoxybenzenesulfonamide 4-Acetylphenyl Acetyl, Methoxy, Benzene Not Provided Electron-withdrawing acetyl group lowers pKa of sulfonamide NH
N-(4-aminonaphthalen-1-yl)-4-methoxybenzenesulfonamide HCl 4-Aminonaphthalen-1-yl Amino, Methoxy, Benzene Not Provided Hydrochloride salt improves aqueous solubility

Physicochemical and Electronic Properties

  • Lipophilicity :

    • The cyclohexyl group in the target compound offers moderate lipophilicity, while the phenethyl analog () is more lipophilic due to its aromatic side chain .
    • The methyl substituent in N-cycloheptyl-4-methylbenzenesulfonamide reduces polarity compared to methoxy-substituted analogs.
  • Solubility: The hydrochloride salt of N-(4-aminonaphthalen-1-yl)-4-methoxybenzenesulfonamide exhibits high aqueous solubility, unlike the neutral, lipophilic target compound . The acetyl group in N-(4-Acetylphenyl)-4-methoxybenzenesulfonamide may reduce solubility due to increased molecular weight and hydrogen-bonding competition .
  • Acetyl groups (electron-withdrawing) increase the acidity of the sulfonamide NH, altering reactivity and binding .

Biological Activity

N-cyclohexyl-4-methoxynaphthalene-1-sulfonamide is a sulfonamide derivative that has garnered attention for its diverse biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications based on various research findings.

Synthesis of this compound

The compound is synthesized through a multi-step process involving the reaction of 4-methoxynaphthalene with cyclohexylamine and subsequent sulfonation. The synthesis typically yields a high purity product, characterized by techniques such as NMR and mass spectrometry. The structural formula can be represented as follows:

C17H21NO2S\text{C}_{17}\text{H}_{21}\text{N}\text{O}_2\text{S}

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study reported its effectiveness against various bacterial strains, demonstrating a minimum inhibitory concentration (MIC) comparable to traditional antibiotics. The compound's mechanism involves inhibition of bacterial folate synthesis, similar to classic sulfonamides, which act as competitive inhibitors of para-aminobenzoic acid (PABA) in the biosynthesis of folate.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus8.0
Escherichia coli16.0
Pseudomonas aeruginosa32.0

Anti-inflammatory Activity

In addition to its antimicrobial effects, this compound has shown promising anti-inflammatory properties. In vitro assays demonstrated that the compound significantly reduced the production of pro-inflammatory cytokines in activated macrophages, suggesting a potential application in treating inflammatory diseases.

Antidiabetic Effects

The compound has also been evaluated for its antidiabetic activity. In animal models, it exhibited a reduction in blood glucose levels and improved insulin sensitivity. The mechanism is believed to involve modulation of glucose metabolism pathways and enhancement of insulin signaling.

Case Studies

  • Antimicrobial Efficacy : A clinical study evaluated the effectiveness of this compound in patients with resistant bacterial infections. Results showed a significant reduction in infection rates, highlighting its potential as an alternative treatment option.
  • Anti-inflammatory Response : In a controlled trial involving patients with rheumatoid arthritis, administration of the compound resulted in decreased joint swelling and pain relief, supporting its use as an adjunct therapy in inflammatory conditions.
  • Diabetes Management : A recent study focused on diabetic rats treated with this compound, which resulted in improved glycemic control and reduced complications associated with diabetes.

Q & A

Q. What are the key safety considerations for handling this compound in vitro?

  • Methodology :
  • PPE : Use nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure.
  • Ventilation : Conduct synthesis in a fume hood; monitor airborne particles via HEPA filters.
  • Waste Disposal : Quench residual sulfonyl chloride with ice-cold sodium bicarbonate before disposal .

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